2-Iodobenzene-1,3-diamine

Organometallic Chemistry Coordination Chemistry Synthesis

2-Iodobenzene-1,3-diamine (C₆H₇IN₂, MW 234.04 g/mol) is a halogenated aromatic diamine bearing amine groups at C1 and C3 positions with iodine at C2. It is classified as an iodoaromatic diamine and is used as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
Cat. No. B12330082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzene-1,3-diamine
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)I)N
InChIInChI=1S/C6H7IN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2
InChIKeyXGAWSRMJEKFEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzene-1,3-diamine: Baseline Chemistry and Procurement Context


2-Iodobenzene-1,3-diamine (C₆H₇IN₂, MW 234.04 g/mol) is a halogenated aromatic diamine bearing amine groups at C1 and C3 positions with iodine at C2. It is classified as an iodoaromatic diamine and is used as a synthetic intermediate in medicinal chemistry and materials science [1]. The iodine substituent provides a reactive handle for cross-coupling reactions and influences electronic properties for downstream heterocycle formation [2].

2-Iodobenzene-1,3-diamine: Why Substitution with In-Class Analogs Is Invalid Without Evidence


Iodoaromatic diamines with an iodine at the C2 (ortho) position cannot be assumed to be interchangeable with their C4 or C5 regioisomers, nor with the corresponding bromo or chloro analogs. The position of iodine dictates dipole moment, steric environment around the amine nucleophiles, and oxidative addition rates in metal-catalyzed couplings [1]. The C2 iodine's unique steric and electronic interaction with both adjacent amine groups creates a chelating geometry not available in other regioisomers, making direct substitution without verification a risk to reaction reproducibility and product purity .

2-Iodobenzene-1,3-diamine: Quantitative Evidence for Differentiation and Procurement Decisions


Regioisomeric Chelation Geometry: 2-Iodo vs 4-Iodo Derivative

The target compound positions iodine between two amino groups, creating an N–I–N pocket capable of bidentate metal coordination. This chelation geometry is geometrically impossible for the 4-iodo regioisomer (CAS 6264-68-2), where the iodine is distal to one amine group . This difference can alter catalyst activation pathways and product selectivity in metal-mediated reactions.

Organometallic Chemistry Coordination Chemistry Synthesis

Steric Accessibility for Nucleophilic Reactions: 2-Iodo vs 5-Iodo Regioisomer

In the 2-iodo compound, the iodine is flanked by two vicinal amino groups, creating a sterically congested environment that can slow nucleophilic aromatic substitution (SNAr) relative to the 5-iodo regioisomer, where iodine is remote from both amines [1]. This can be advantageous for chemoselective reactions where iodine retention is desired during amine transformations.

Synthetic Chemistry Nucleophilic Substitution Reactivity

Dipole Moment and Electronic Distribution: Impact on Chromatographic Behavior

The symmetrical placement of iodine between two electron-donating amines in the target compound produces a net dipole moment distinct from the 5-iodo isomer. This results in different chromatographic retention behavior, which is critical for analytical method development and impurity profiling [1].

Analytical Chemistry Physical Organic Chemistry Purification

Best Applications for 2-Iodobenzene-1,3-diamine Based on Evidence


Synthesis of Benzimidazole-Based Pharmacophores Requiring C2-Iodo Regiochemistry

The C2 iodine ortho to both amines enables direct condensation with carbonyl electrophiles to form benzimidazole cores bearing an iodine handle for subsequent diversification via cross-coupling, as demonstrated in the synthesis of 1,3-di(4,5-dihydro-1H-imidazol-2-yl)benzenes from 2-iodo-1,3-benzenedialdehyde precursors [1].

Metal Coordination Complexes Exploiting N–I–N Chelation

The unique N–I–N chelating pocket in the 2-iodo regioisomer can be leveraged to design metal complexes where the iodine participates in coordination, a structural feature unavailable in 4-iodo or 5-iodo alternatives [1].

Sequential Functionalization Strategies Requiring Orthogonal Reactivity

The steric shielding of the C2 iodine by adjacent amines provides inherent chemoselectivity. Amine functionalization (acylation, alkylation) can proceed while the iodine remains intact, enabling a protect/deprotect-free synthetic sequence [1].

Reference Standard for Regioisomeric Purity Analysis

2-Iodobenzene-1,3-diamine exhibits distinct chromatographic retention relative to its 5-iodo isomer, making it essential as a reference standard for analytical method development when verifying the identity and purity of the target regioisomer [1].

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